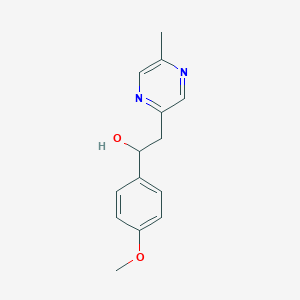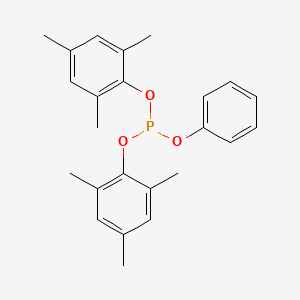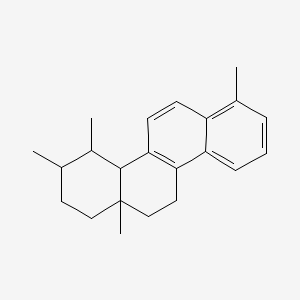
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide is an organic compound with the molecular formula C8H20BrN and a molar mass of 210.16 g/mol . It is also known by other names such as diisobutylamine hydrobromide. This compound is a derivative of amines and is characterized by the presence of a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide typically involves the reaction of 2-methylpropan-1-amine with 2-methylpropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often obtained through crystallization and drying processes to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrobromide group can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium chloride.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Corresponding substituted amines.
Scientific Research Applications
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydrobromide salt form enhances its solubility and bioavailability, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Diisobutylamine: Similar structure but lacks the hydrobromide group.
N,N-Bis(2-methylpropyl)amine: Another derivative with a similar backbone structure.
2-methylpropan-2-amine: A related compound with a different substitution pattern
Uniqueness
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
74299-56-2 |
|---|---|
Molecular Formula |
C8H20BrN |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrobromide |
InChI |
InChI=1S/C8H19N.BrH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H |
InChI Key |
IUPLFTVAFPWFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)








![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
